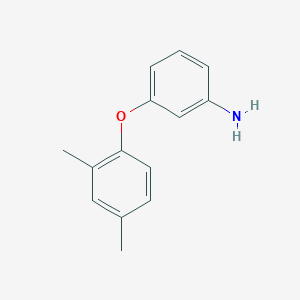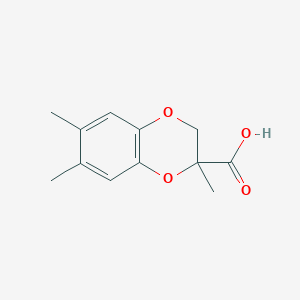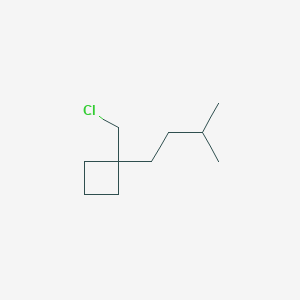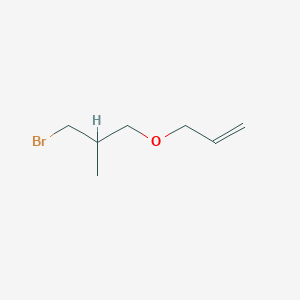
3-(3-Bromo-2-methylpropoxy)prop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromo-2-methylpropoxy)prop-1-ene is an organic compound with the molecular formula C7H13BrO It is a brominated ether, characterized by the presence of a bromine atom attached to a methylpropoxy group, which is further connected to a propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-2-methylpropoxy)prop-1-ene typically involves the reaction of 3-bromo-2-methylpropanol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage. The general reaction scheme is as follows:
3-bromo-2-methylpropanol+allyl bromideK2CO3,refluxthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-2-methylpropoxy)prop-1-ene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The ether linkage can be oxidized to form carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of 3-(2-methylpropoxy)prop-1-ene.
Elimination Reactions: Formation of 3-methylpropene.
Oxidation: Formation of corresponding aldehydes or ketones.
Scientific Research Applications
3-(3-Bromo-2-methylpropoxy)prop-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-2-methylpropoxy)prop-1-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ether linkage play crucial roles in its reactivity and binding affinity. The compound may exert its effects by modifying the activity of target proteins or disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-methylpropene
- 3-Bromo-2-methylpropanol
- 3-(2-Bromoethyl)prop-1-ene
Uniqueness
3-(3-Bromo-2-methylpropoxy)prop-1-ene is unique due to its specific structural features, such as the presence of both a bromine atom and an ether linkage. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C7H13BrO |
|---|---|
Molecular Weight |
193.08 g/mol |
IUPAC Name |
1-bromo-2-methyl-3-prop-2-enoxypropane |
InChI |
InChI=1S/C7H13BrO/c1-3-4-9-6-7(2)5-8/h3,7H,1,4-6H2,2H3 |
InChI Key |
PKNJOKYNNCFBKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCC=C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


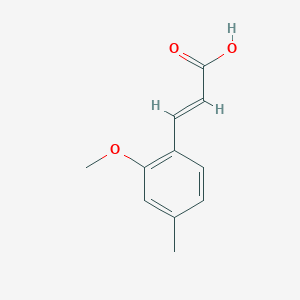
![3,3,3-trifluoro-2-{[(1R)-1-phenylethyl]amino}propan-1-ol](/img/structure/B13174095.png)
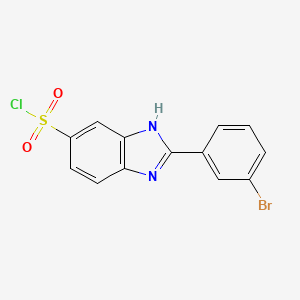
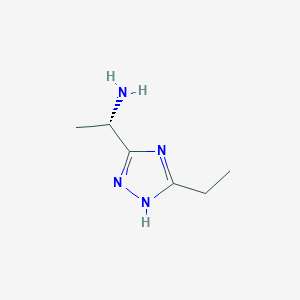

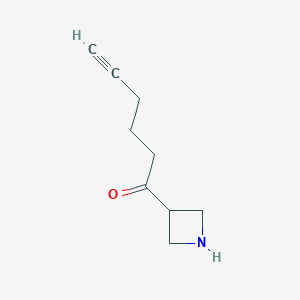
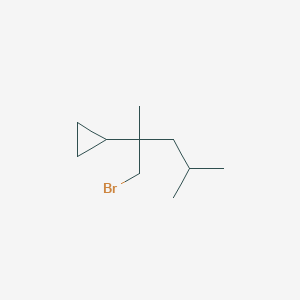
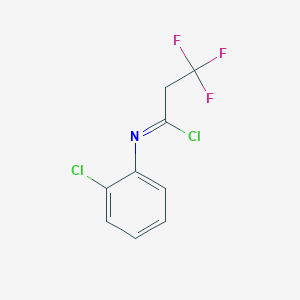

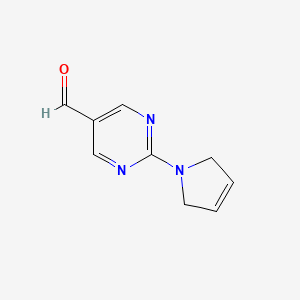
![1-[1-(Aminomethyl)cyclobutyl]-3-methylcyclobutan-1-ol](/img/structure/B13174143.png)
